Molecular Weight & H-Bond Capacity Differentiation from the Piperazine-Extended Analog
The target compound is significantly smaller and contains fewer hydrogen-bond donors/acceptors than the piperazine-extended analog 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl}-3-(1-methyl-1H-pyrazol-4-yl)propan-1-one [1]. This difference is predicted to confer superior passive membrane permeability and a reduced risk of P-glycoprotein efflux according to standard drug-likeness filters.
| Evidence Dimension | Molecular weight and hydrogen-bond capacity |
|---|---|
| Target Compound Data | MW 331.84 g/mol; HBD 1; HBA 4; tPSA ~38 Ų |
| Comparator Or Baseline | 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl}-3-(1-methyl-1H-pyrazol-4-yl)propan-1-one (MW 415.96; HBD 2; HBA 6; tPSA ~58 Ų) |
| Quantified Difference | ΔMW = -84.12 g/mol (20.2% lower); ΔHBD = -1; ΔHBA = -2; ΔtPSA ≈ -20 Ų |
| Conditions | Calculated from chemical structures using standard drug-likeness algorithms |
Why This Matters
For lead-optimization campaigns, the lower MW and reduced polarity of the target compound make it a preferable starting point when CNS penetration or oral absorption is required, as it avoids the physicochemical penalty imposed by an additional piperazine ring.
- [1] ChemBase. 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl}-3-(1-methyl-1H-pyrazol-4-yl)propan-1-one. ChemBase ID: 676700. https://www.chembase.cn View Source
